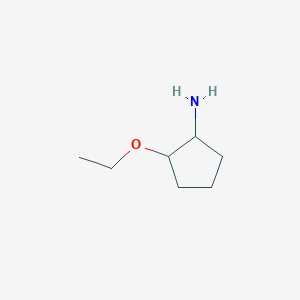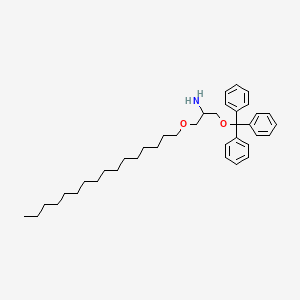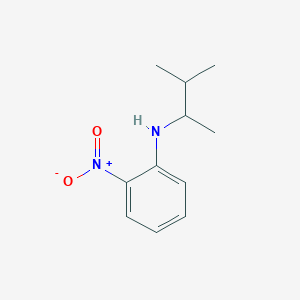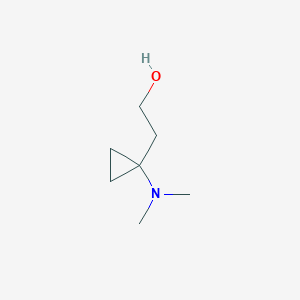
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine: is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine
- (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine
- (1-(2,6-Dichlorophenyl)piperidin-4-yl)methanamine
Comparison:
- (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets.
- The presence of chlorine atoms can enhance the compound’s stability and resistance to metabolic degradation compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H18Cl2N2 |
|---|---|
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 |
InChI-Schlüssel |
MTNXMXJFFQIXMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)
![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
